molecular formula C20H21F2N3O2 B3554871 4-FLUORO-N-{2-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE

4-FLUORO-N-{2-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE

Cat. No.: B3554871
M. Wt: 373.4 g/mol
InChI Key: IWLNDLAOIQIZGD-UHFFFAOYSA-N
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Description

4-FLUORO-N-{2-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE is a synthetic organic compound characterized by the presence of fluorine atoms and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-{2-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE typically involves the following steps:

    Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride.

    Reaction with piperazine: The 4-fluorobenzoyl chloride is then reacted with piperazine to form 4-(4-fluorobenzoyl)piperazine.

    Alkylation: The resulting compound is further reacted with 2-bromoethylamine to introduce the ethyl group.

    Final coupling: The final step involves coupling the intermediate with 4-fluorobenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{2-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperazines.

Scientific Research Applications

4-FLUORO-N-{2-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of drugs targeting specific receptors or enzymes.

    Biology: The compound is used in studies involving receptor-ligand interactions and cellular signaling pathways.

    Material Science: It is explored for its potential use in the development of advanced materials with specific properties.

    Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{2-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzoic acid
  • 4-Fluorobenzoyl chloride
  • 4-(4-Fluorobenzoyl)piperazine
  • 4-Fluoro-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide

Uniqueness

4-FLUORO-N-{2-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE is unique due to its specific structural features, such as the presence of multiple fluorine atoms and the piperazine ring

Properties

IUPAC Name

4-fluoro-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O2/c21-17-5-1-15(2-6-17)19(26)23-9-10-24-11-13-25(14-12-24)20(27)16-3-7-18(22)8-4-16/h1-8H,9-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLNDLAOIQIZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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